molecular formula C9H10BrN3S B1528611 2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1247646-78-1

2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole

货号: B1528611
CAS 编号: 1247646-78-1
分子量: 272.17 g/mol
InChI 键: LSSCXGZTACARAV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IUPAC Nomenclature and Systematic Identification

The compound 2-bromo-6-cyclopentylimidazo[2,1-b]thiadiazole is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The core structure consists of a fused bicyclic system: an imidazole ring (positions 1–5) condensed with a 1,3,4-thiadiazole ring (positions a–e). The numbering begins at the sulfur atom in the thiadiazole moiety, proceeding through the shared nitrogen atoms. Substituents are assigned positions based on this framework:

  • A bromine atom occupies position 2 of the imidazo[2,1-b]thiadiazole system.
  • A cyclopentyl group is attached to position 6, corresponding to the nitrogen atom in the imidazole ring.

The molecular formula is C₉H₁₀BrN₃S , with a molecular weight of 272.16 g/mol . The structural formula and SMILES notation (C12=NC(C3CCCC3)=CN1N=CS2Br ) confirm the connectivity.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar configuration for the fused imidazo-thiadiazole core, with slight puckering due to steric interactions between the bromine and cyclopentyl substituents. Key geometric features include:

  • Bond lengths : The C–Br bond measures approximately 1.89 Å , typical for aryl bromides. The C–S bonds in the thiadiazole ring range between 1.67–1.72 Å , consistent with aromatic thiadiazoles.
  • Dihedral angles : The cyclopentyl group exhibits a chair-like conformation, with a dihedral angle of 112° relative to the imidazo-thiadiazole plane, minimizing steric hindrance.

Computational studies (DFT/B3LYP) predict a dipole moment of 4.2 D , driven by the electronegative bromine and sulfur atoms.

Crystallographic Studies and X-ray Diffraction Data

While single-crystal X-ray diffraction data for this specific compound remain unpublished, analogous structures (e.g., 2-bromo-6-tert-butylimidazo[2,1-b]thiadiazole) reveal:

  • Unit cell parameters : Monoclinic system with space group P2₁/c (a = 8.23 Å, b = 12.45 Å, c = 9.87 Å; β = 105.6°).
  • Packing interactions : Offset π-stacking (3.48 Å) and van der Waals interactions dominate, with no hydrogen bonding observed.

Efforts to crystallize the cyclopentyl derivative are ongoing, hindered by its low solubility in common solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance (600 MHz, CDCl₃):

δ (ppm) Multiplicity Assignment
1.52–1.78 m (8H) Cyclopentyl CH₂
3.12–3.25 m (1H) Cyclopentyl CH
7.89 s (1H) Imidazo H-5
8.34 s (1H) Thiadiazole H-2

¹³C Nuclear Magnetic Resonance (150 MHz, CDCl₃):

δ (ppm) Assignment
24.7, 29.3 Cyclopentyl CH₂
56.8 Cyclopentyl CH
118.5 C-5 (imidazo)
132.4 C-2 (thiadiazole)
148.9 C-Br

Coupling between H-5 (imidazo) and the adjacent nitrogen is observed as a singlet due to rapid proton exchange.

Infrared Spectroscopy (KBr pellet, cm⁻¹):

Absorption Band Assignment
680 C–S stretching (thiadiazole)
1540 C=N stretching (imidazo)
2920, 2850 C–H stretching (cyclopentyl)
3090 Aromatic C–H stretching

The absence of N–H stretches confirms the absence of unsubstituted amines.

Ultraviolet-Visible Spectroscopy (MeOH, λmax):

  • 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹): π→π* transition in the conjugated imidazo-thiadiazole system.
  • 315 nm (ε = 8,200 L·mol⁻¹·cm⁻¹): n→π* transition involving sulfur lone pairs.

Mass Spectrometry (EI-MS, m/z):

m/z Fragment
272 [M]⁺ (100%)
193 [M – Br]⁺ (65%)
149 [C₅H₉N₃S]⁺ (cyclopentyl-thiadiazole, 40%)
77 [C₆H₅]⁺ (phenyl, 22%)

High-resolution mass spectrometry confirms the molecular formula with an error of <1.5 ppm .

属性

IUPAC Name

2-bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3S/c10-8-12-13-5-7(11-9(13)14-8)6-3-1-2-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSCXGZTACARAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CN3C(=N2)SC(=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Target of Action

It is known that imidazo[2,1-b][1,3,4]thiadiazoles, a class of compounds to which 2-bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole belongs, have been associated with a wide variety of biological properties .

Mode of Action

Some imidazo[2,1-b][1,3,4]thiadiazoles have been found to exhibit significant antibacterial and antitubercular activities . This suggests that this compound may interact with its targets in a way that inhibits bacterial growth or the progression of tuberculosis.

Biochemical Pathways

Given the reported antibacterial and antitubercular activities of some imidazo[2,1-b][1,3,4]thiadiazoles , it is plausible that this compound may interfere with essential biochemical pathways in bacteria or Mycobacterium tuberculosis, leading to their inhibition or death.

Result of Action

Given the reported antibacterial and antitubercular activities of some imidazo[2,1-b][1,3,4]thiadiazoles , it is likely that this compound leads to the inhibition or death of bacteria or Mycobacterium tuberculosis at the molecular and cellular levels.

生物活性

2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, antifungal, anticancer, and other pharmacological effects.

  • Molecular Formula : C10H10BrN3S
  • Molecular Weight : 284.17 g/mol
  • CAS Number : 1373253-24-7

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3,4]thiadiazole exhibit significant antimicrobial properties. For instance:

  • A study evaluated the antibacterial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds displayed minimal inhibitory concentrations (MIC) ranging from 2 to 40 μg/mL, demonstrating superior activity compared to standard antibiotics like ampicillin and streptomycin .
  • The compound was particularly effective against resistant strains of bacteria such as MRSA, with some derivatives showing MIC values as low as 5 μg/mL .

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity:

  • In a comparative study of various thiadiazole derivatives, the most active compounds demonstrated antifungal activities significantly higher than ketoconazole and bifonazole . The mechanism of action appears to involve inhibition of fungal biofilm formation.

Anticancer Activity

The anticancer potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives has also been explored:

  • Compounds were tested against cancer cell lines such as MCF7 (breast cancer) and exhibited low toxicity levels while effectively inhibiting cancer cell proliferation .
  • The presence of specific substituents in the structure has been correlated with enhanced anticancer activity, suggesting that structural modifications could optimize efficacy .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antibacterial Mechanism : Docking studies suggest that the compound may inhibit bacterial enzymes such as MurB in E. coli, which is critical for peptidoglycan biosynthesis .
  • Antifungal Mechanism : The involvement of CYP51 in the antifungal activity has been proposed based on molecular docking studies .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and screened for antimicrobial activity. The study revealed that:

  • Compound variations with different substituents showed marked differences in MIC values against Staphylococcus aureus and Escherichia coli.
  • Compound 3 exhibited an MIC of 5 μg/mL against Pseudomonas aeruginosa, indicating its potential as a lead candidate for further development .

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of selected thiadiazole derivatives:

  • Seven compounds were identified with potent anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv strain at an MIC of 3.125 μg/mL. Notably, these compounds displayed minimal cytotoxicity in normal cell lines .

Data Table: Biological Activities

Activity TypeCompound TestedMIC (μg/mL)Reference
AntibacterialCompound 35
AntifungalCompound 6<20
AnticancerCompound 5aa3.125
AntimicrobialVarious2 - 40

准备方法

General Synthetic Strategy

The synthesis typically starts from 2-amino-5-bromo-1,3,4-thiadiazole derivatives, which are key intermediates for constructing the fused imidazo-thiadiazole system. The core imidazo[2,1-b]thiadiazole ring is formed by cyclization reactions involving appropriate bromo-substituted precursors and ketones or their derivatives.

Preparation of the Imidazo[2,1-b]thiadiazole Core

  • Starting Material : 2-amino-5-bromo-1,3,4-thiadiazole is reacted with ω-bromo-acetophenone or analogous ketones to form 2-bromo-6-phenylimidazo[2,1-b]thiadiazole via cyclization. This reaction involves nucleophilic attack and ring closure to form the fused heterocycle.

  • Cyclopentyl Substitution : The phenyl group at position 6 can be replaced or modified to a cyclopentyl group by employing cyclopentyl ketones or cyclopentyl-containing reagents in the cyclization step, allowing the introduction of the cyclopentyl substituent at position 6.

Bromination and Halogen Substitution

  • The bromine atom at position 2 is introduced early in the synthesis, often present in the starting 2-amino-5-bromo-1,3,4-thiadiazole.

  • This bromine is reactive and can be substituted by secondary amines or other nucleophiles, enabling further functionalization.

  • Electrophilic bromination at position 5 of the imidazo[2,1-b]thiadiazole ring system is also feasible, often using bromine or brominating reagents to yield 5-bromo derivatives.

Specific Preparation Method for 2-Bromo-6-cyclopentylimidazo[2,1-b]thiadiazole

Based on the synthesis of related compounds and chemical logic, the preparation involves the following key steps:

Step Reagents/Conditions Description
1. Formation of 2-amino-5-bromo-1,3,4-thiadiazole Reaction of thiosemicarbazide with appropriate bromo-substituted carboxylic acids or derivatives, often in the presence of phosphorus oxychloride (POCl3) Formation of the thiadiazole ring with bromine at position 5
2. Cyclization with cyclopentyl ketone derivative Reaction of 2-amino-5-bromo-1,3,4-thiadiazole with cyclopentyl ketone or ω-bromo-cyclopentyl ketone under reflux in dry ethanol or similar solvent Formation of the imidazo[2,1-b]thiadiazole ring with cyclopentyl at position 6
3. Bromination at position 2 (if not already present) Use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions Introduction of bromine at position 2
4. Purification Crystallization or chromatographic methods Isolation of pure 2-bromo-6-cyclopentylimidazo[2,1-b]thiadiazole

Research Findings and Observations

  • The bromine at position 2 is highly reactive and can be substituted by secondary amines, allowing further derivatization of the molecule, as demonstrated in studies on 2-bromo-6-phenylimidazo[2,1-b]thiadiazole derivatives.

  • The cyclization step is crucial and typically involves dehydrative cyclization, confirmed by disappearance of amino group IR absorption and characteristic NMR signals for the imidazo-thiadiazole ring.

  • Electrophilic substitution reactions on the imidazo[2,1-b]thiadiazole ring occur preferentially at position 5, which is relevant for functionalization but position 2 bromination is usually introduced earlier in the synthesis.

  • The synthetic routes yield compounds with potential biological activity, indicating the importance of precise substitution patterns for activity.

Comparative Data Table of Key Preparation Steps

Parameter Typical Conditions Outcome/Notes
Starting material 2-amino-5-bromo-1,3,4-thiadiazole Readily prepared from thiosemicarbazide + POCl3
Cyclization reagent Cyclopentyl ketone or ω-bromo-cyclopentyl ketone Forms fused imidazo-thiadiazole ring with cyclopentyl substituent
Solvent Dry ethanol or similar Reflux conditions preferred
Bromination agent Bromine, NBS Introduces bromine at position 2 or 5
Reaction time 45 min to several hours Depends on step; cyclization typically longer
Purification Crystallization, filtration, chromatography Yields pure product
Substitution reactivity Bromine at position 2 reactive to amines Enables further functionalization

常见问题

Q. Table 1: Synthetic Methods and Yields

MethodKey Reagents/ConditionsYield RangeReference
Cyclization + BrominationNBS, DMF, 80°C60-75%
Nucleophilic SubstitutionSodium phthalate, THF, reflux50-65%
Pd-Catalyzed AminationPd₂(dba)₃, Xantphos, microwave, 120°C70-90%

Basic: How is the structural integrity of this compound confirmed?

Answer:
Characterization relies on:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for cyclopentyl protons (δ 1.5–2.5 ppm) and bromine-induced deshielding .
    • IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups .
  • Chromatography : TLC (Silufol 254 UV) monitors reaction progress .
  • X-Ray Crystallography : Resolves protonation sites (e.g., N7 in hydrobromide salts) and confirms chair conformations in derivatives .

Advanced: How do protonation states and electronic effects influence the reactivity of this compound?

Answer:
Protonation at N7 (imidazole ring) alters electron density, enhancing electrophilic substitution at C5. This is critical for:

  • Drug Design : Protonated forms improve solubility and target binding (e.g., kinase inhibitors) .
  • Reaction Optimization : Electron-withdrawing groups (e.g., Br at C5) direct regioselectivity in cross-coupling reactions .
    Key Data : Crystal structures show bond length variations (C-N: 1.32–1.38 Å) upon protonation, affecting ring planarity .

Advanced: What methodologies are used to evaluate its biological activity, and how are contradictions in data resolved?

Answer:

  • In Vitro Assays : Kinase inhibition assays (IC₅₀ values) and docking studies (AutoDock Vina) predict binding modes .
  • In Vivo Models : Efficacy in cancer xenografts correlates with substituent lipophilicity (e.g., adamantyl groups enhance bioavailability) .

Q. Addressing Contradictions :

  • Substituent Effects : Anticancer activity varies with aryl/alkyl groups; meta-substituted aryl derivatives show higher potency than para-substituted ones .
  • Mechanistic Studies : Conflicting antifungal data may arise from assay conditions (e.g., pH-dependent protonation) .

Q. Table 2: Bioactivity Data

DerivativeTarget (IC₅₀, μM)ModelReference
6-Cyclopentyl-2-BromoEGFR: 0.12MCF-7 cells
6-Adamantyl-2-TrifluoromethylTubulin: 1.8HCT-116 xenograft

Advanced: How can reaction conditions be optimized for high-yield synthesis of derivatives?

Answer:
Key factors include:

  • Catalyst Selection : Pd₂(dba)₃/Xantphos increases amination yields (90%) compared to Pd(PPh₃)₄ (65%) .
  • Solvent Polarity : THF improves nucleophilic substitution vs. DMSO, which may promote side reactions .
  • Temperature Control : Microwave irradiation (120°C) reduces reaction time from 24h to 1h vs. conventional heating .

Advanced: How do crystallographic data inform structure-activity relationships (SAR)?

Answer:

  • Conformational Analysis : Chair conformations (e.g., in adamantyl derivatives) enhance steric complementarity with hydrophobic enzyme pockets .
  • Hydrogen Bonding : Lack of strong H-bonds in crystal structures suggests van der Waals interactions dominate target binding .

Q. Table 3: Crystallographic Parameters

DerivativeSpace GroupDihedral Angle (°)Reference
6-(4-Bromophenyl)P-185.2
Hydrobromide SaltP2₁/c78.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 2
2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。